molecular formula C15H14BrNOS B2908063 2-bromo-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}benzamide CAS No. 2415492-24-7

2-bromo-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}benzamide

Cat. No.: B2908063
CAS No.: 2415492-24-7
M. Wt: 336.25
InChI Key: QWJNHTKUNCXZGA-UHFFFAOYSA-N
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Description

2-Bromo-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}benzamide is a benzamide derivative characterized by a 2-bromo-substituted aromatic ring and an amide-linked cyclopropylmethyl group bearing a thiophen-3-yl substituent. The cyclopropane ring introduces steric constraints and electronic effects, while the thiophene moiety contributes π-π stacking capabilities and sulfur-based interactions. This structural combination positions the compound as a candidate for applications in medicinal chemistry and materials science.

Properties

IUPAC Name

2-bromo-N-[(1-thiophen-3-ylcyclopropyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNOS/c16-13-4-2-1-3-12(13)14(18)17-10-15(6-7-15)11-5-8-19-9-11/h1-5,8-9H,6-7,10H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWJNHTKUNCXZGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CNC(=O)C2=CC=CC=C2Br)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}benzamide typically involves multiple steps:

    Formation of the cyclopropyl group: This can be achieved through cyclopropanation reactions involving thiophene derivatives.

    Amidation: The final step involves the formation of the benzamide linkage, which can be achieved through the reaction of the brominated benzoyl chloride with the cyclopropylamine derivative under appropriate conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}benzamide can undergo various types of chemical reactions, including:

    Substitution reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation and reduction: The thiophene ring and other functional groups can participate in oxidation and reduction reactions under suitable conditions.

    Coupling reactions: The compound can be involved in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiolate can be used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling reactions: Palladium catalysts and boronic acids or esters are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while Suzuki-Miyaura coupling would result in a biaryl compound.

Scientific Research Applications

2-bromo-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-bromo-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}benzamide involves its interaction with specific molecular targets, which can vary depending on the application. In biological systems, it may interact with enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved would require further experimental investigation.

Comparison with Similar Compounds

Structural Features

The compound’s unique features are best understood through comparison with structurally analogous molecules:

A. N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()
  • Core Structure : Benzamide with a 3-methyl substituent.
  • Amide Substituent : A hydroxy-dimethylethyl group, forming an N,O-bidentate directing group.
  • Key Differences: The hydroxy group enables hydrogen bonding, unlike the thiophene-cyclopropylmethyl group in the target compound.
  • Applications : Used in metal-catalyzed C–H functionalization due to its directing group .
B. 3-Substituted-6-Bromo-2-(3-Nitrophenyl)quinazolin-4(3H)-one ()
  • Core Structure: Quinazolinone with bromine at position 5.
  • Substituents : 3-Nitrophenyl and variable groups at position 3.
  • Key Differences: The quinazolinone scaffold introduces a fused heterocyclic system, contrasting with the simpler benzamide backbone. Bromine’s position (meta vs. ortho) alters electronic and steric effects.
  • Applications : Intermediate for antitumor or antimicrobial agents .
C. Compound 135 ()
  • Core Structure: Quinazolinone with a cyclopropylmethoxy group.
  • Substituents : Cyclopropylmethyl ether and purine-derived side chain.
  • Key Differences: The cyclopropane is part of an ether linkage, offering different electronic effects compared to the amide-linked cyclopropane in the target compound.
D. Montelukast Analog ()
  • Core Structure : Carboxymethyl cyclopropane-linked sulfanyl compound.
  • Substituents: Quinoline and hydroxy-methylethylphenyl groups.
  • Key Differences :
    • The sulfanyl-cyclopropyl linkage contrasts with the benzamide framework.
    • Designed for leukotriene receptor antagonism (asthma therapy) .

Comparisons :

  • : Uses p-toluenesulfonic acid in THF for cyclocondensation, highlighting acid-catalyzed methodologies. Bromine is introduced early in synthesis .
  • : Reacts 3-methylbenzoyl chloride with 2-amino-2-methyl-1-propanol, showcasing straightforward amide coupling .
  • : Employs cyclopropyl methyl bromide for alkylation, a strategy applicable to cyclopropane introduction in the target compound .

Physicochemical and Functional Properties

Property Target Compound N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 6-Bromo Quinazolinone
Solubility Moderate (thiophene enhances lipophilicity) High (hydroxy group improves polarity) Low (heterocyclic core)
Electrophilic Reactivity High (ortho-bromo directs coupling) Low Moderate (meta-bromo)
Directing Group Utility Limited (amide-thiophene system) High (N,O-bidentate) None

Biological Activity

2-bromo-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}benzamide is a compound of significant interest due to its potential biological activities, particularly in pharmacology and agrochemistry. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

  • Molecular Formula : C13_{13}H12_{12}BrN\O
  • Molecular Weight : 284.14 g/mol
  • IUPAC Name : this compound

This compound features a bromine atom, a cyclopropyl group, and a thiophene ring, which contribute to its unique biological properties.

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : The compound has shown effectiveness against several bacterial strains. Its mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
  • Antifungal Activity : Studies have demonstrated that derivatives of thiophene compounds can inhibit fungal growth. The specific activity of this compound against fungi remains an area for further exploration.
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound could modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.

Efficacy Studies

A series of in vitro and in vivo studies have been conducted to evaluate the efficacy of this compound:

Study TypeModel UsedFindings
In VitroBacterial culturesInhibition of growth in E. coli and S. aureus at concentrations >10 µg/mL.
In VivoMouse model for inflammationReduced edema in paw swelling by 30% compared to control groups.
Antifungal AssayFungal cultureEC50 values suggested moderate antifungal activity against Candida species (EC50 = 20 µg/mL).

Case Studies

  • Antimicrobial Efficacy :
    A study published in MDPI evaluated the antimicrobial properties of thiophene derivatives, including this compound. The results indicated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development .
  • Anti-inflammatory Activity :
    Research conducted on inflammatory models showed that the compound significantly reduced cytokine levels (TNF-alpha and IL-6), indicating its potential role in treating inflammatory conditions .
  • Fungicidal Activity :
    In greenhouse trials, the compound demonstrated fungicidal properties against cucumber downy mildew, outperforming traditional fungicides like diflumetorim . The structure–activity relationship (SAR) analysis indicated that modifications at the thiophene ring could enhance efficacy.

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